Isopropyl 4-[(2-chloropropanoyl)amino]benzoate
Overview
Description
Isopropyl 4-[(2-chloropropanoyl)amino]benzoate, also known as ICPB, is a chemical compound used extensively in scientific research. It has a molecular formula of C13H16ClNO3 and a molecular weight of 269.72 g/mol .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 269.72 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Photophysical Characterisation and Photostability Studies
Chemicals similar to Isopropyl 4-[(2-chloropropanoyl)amino]benzoate, such as those with benzoxazine rings and substituted amines, are often studied for their photophysical properties and photostability. This research is relevant for developing new dyes, imaging agents, and materials with specific light absorption and emission characteristics. Studies like those on benzo[a]phenoxazinium chlorides indicate the influence of different substituents on photophysical behavior and stability, which is critical for applications in biological imaging and materials science (Raju et al., 2016).
Chemical Synthesis and Reactivity
Research into the synthesis and reactivity of compounds containing isopropyl groups, chloro substituents, and carboxylate esters is fundamental in organic chemistry. This research has applications in developing new synthetic routes, catalysts, and reagents for producing complex molecules. For example, the synthesis of isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate for antimalarial evaluation (Warner et al., 1977) demonstrates how modifications to molecular structures can yield potential therapeutic agents.
Material Science and Polymer Research
Compounds with similar structural features are often subjects of material science research, particularly in the synthesis of polyimides and other polymers. These studies explore the properties of materials that can be used in various high-performance applications, from electronics to coatings. Research on new diamines for polyimide synthesis, for example, reveals insights into solubility, thermal stability, and mechanical properties of the resulting polymers (Liaw et al., 2001).
Environmental and Biodegradation Studies
Chemicals with structures similar to this compound may also be studied for their environmental fate and biodegradation potential. Understanding how these compounds break down in the environment or how they can be metabolized by microorganisms is crucial for assessing their environmental impact and for developing bioremediation strategies. For instance, research on the biotransformation of benzothiophene provides insights into the metabolic pathways and degradation mechanisms of complex organic pollutants (Eaton & Nitterauer, 1994).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
propan-2-yl 4-(2-chloropropanoylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-8(2)18-13(17)10-4-6-11(7-5-10)15-12(16)9(3)14/h4-9H,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJPDLJPGGMXIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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